Rimonabant-d10
Rimonabant-d10
Rimonabant-d10 contains 10 deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5’, 6, and 6’ positions. It is intended for use as an internal standard for the quantification of rimonabant (Item No. 9000484) by GC- or LC-MS. Rimonabant, also known as SR141716, was the first selective central cannabinoid (CB1) receptor inverse agonist (Ki = 1.8 nM) to be developed as an appetite suppressant and anti-obesity drug. It is widely used as a tool to investigate CB receptor properties and the mechanisms by which CB agonists exert their pharmacological effects.
Brand Name:
Vulcanchem
CAS No.:
929221-88-5
VCID:
VC0164103
InChI:
InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2
SMILES:
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Molecular Formula:
C22H11Cl3D10N4O
Molecular Weight:
473.8
Rimonabant-d10
CAS No.: 929221-88-5
Reference Standards
VCID: VC0164103
Molecular Formula: C22H11Cl3D10N4O
Molecular Weight: 473.8
CAS No. | 929221-88-5 |
---|---|
Product Name | Rimonabant-d10 |
Molecular Formula | C22H11Cl3D10N4O |
Molecular Weight | 473.8 |
IUPAC Name | 5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 |
Standard InChIKey | JZCPYUJPEARBJL-ODKVXHBQSA-N |
SMILES | CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Description | Rimonabant-d10 contains 10 deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5’, 6, and 6’ positions. It is intended for use as an internal standard for the quantification of rimonabant (Item No. 9000484) by GC- or LC-MS. Rimonabant, also known as SR141716, was the first selective central cannabinoid (CB1) receptor inverse agonist (Ki = 1.8 nM) to be developed as an appetite suppressant and anti-obesity drug. It is widely used as a tool to investigate CB receptor properties and the mechanisms by which CB agonists exert their pharmacological effects. |
Synonyms | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(1-piperidinyl-2,2/',3,3/',4,4/',5,5/',6,6/'-d10)-1H-pyrazole-3-carboxamide |
Reference | 1.Rinaldi-Carmona, M.,Barth, F.,Héaulme, M., et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters 350(2-3), 240-244 (1994). |
PubChem Compound | 57369402 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume